

Technical Guide: Synthesis of 3-Formylphenyl 3-chlorobenzoate

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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

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This technical guide provides a comprehensive overview of the synthesis pathway for **3-Formylphenyl 3-chlorobenzoate**, a chemical intermediate of interest in organic synthesis and medicinal chemistry. The document details the probable synthetic route, a representative experimental protocol, and relevant physicochemical data for the involved reagents.

Synthesis Pathway

The synthesis of **3-Formylphenyl 3-chlorobenzoate** is achieved via an esterification reaction. The most direct and widely applicable method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base. In this case, 3-hydroxybenzaldehyde is acylated by 3-chlorobenzoyl chloride using an aqueous base, typically sodium hydroxide, to facilitate the reaction and neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows: 3-hydroxybenzaldehyde is first treated with sodium hydroxide to form the more nucleophilic sodium phenoxide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of the ester product and sodium chloride.

Physicochemical Data

Quantitative data for the reactants are summarized in the table below. Note that experimentally determined data for the final product, **3-Formylphenyl 3-chlorobenzoate**, are not readily available in the cited literature.

Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Reactant 1	3-Hydroxybenzaldehyde	C ₇ H ₆ O ₂	122.12	106	240
Reactant 2	3-Chlorobenzoyl chloride	C ₇ H ₄ Cl ₂ O	175.02	-1	224-225
Product	3-Formylphenyl 3-chlorobenzoate	C ₁₄ H ₉ ClO ₃	260.67	Not Available	Not Available

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **3-Formylphenyl 3-chlorobenzoate** based on standard Schotten-Baumann reaction conditions.

Materials:

- 3-Hydroxybenzaldehyde
- 3-Chlorobenzoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂) or Diethyl ether
- Distilled water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Separatory funnel
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). Cool the mixture to 0-5 °C in an ice bath with stirring.
- Addition of Acyl Chloride: To the cooled and stirring solution, add 1.05 equivalents of 3-chlorobenzoyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 1-2 hours. The formation of a precipitate (the product) may be observed.
- Work-up:
 - Extract the reaction mixture with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride and 3-chlorobenzoic acid) and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude **3-Formylphenyl 3-chlorobenzoate** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

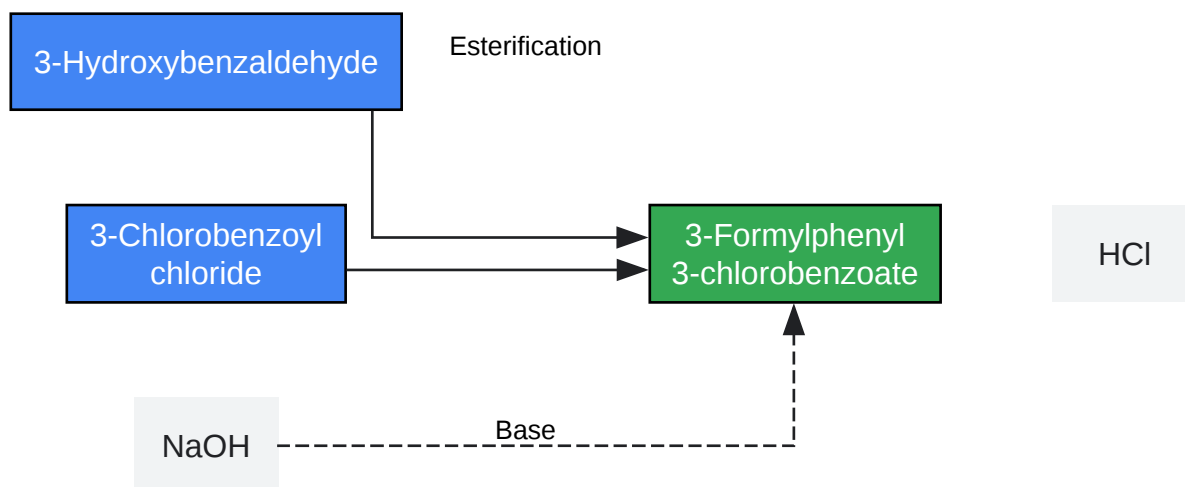
Characterization:

The structure and purity of the synthesized **3-Formylphenyl 3-chlorobenzoate** should be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Expected ^1H NMR signals would include a singlet for the aldehyde proton (~ 10 ppm), and aromatic protons in the regions of 7-8.5 ppm.
- Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong carbonyl stretch for the ester ($\sim 1735\text{ cm}^{-1}$) and a carbonyl stretch for the aldehyde ($\sim 1700\text{ cm}^{-1}$).
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Melting Point Analysis: To determine the purity of the solid product.

Visualizations

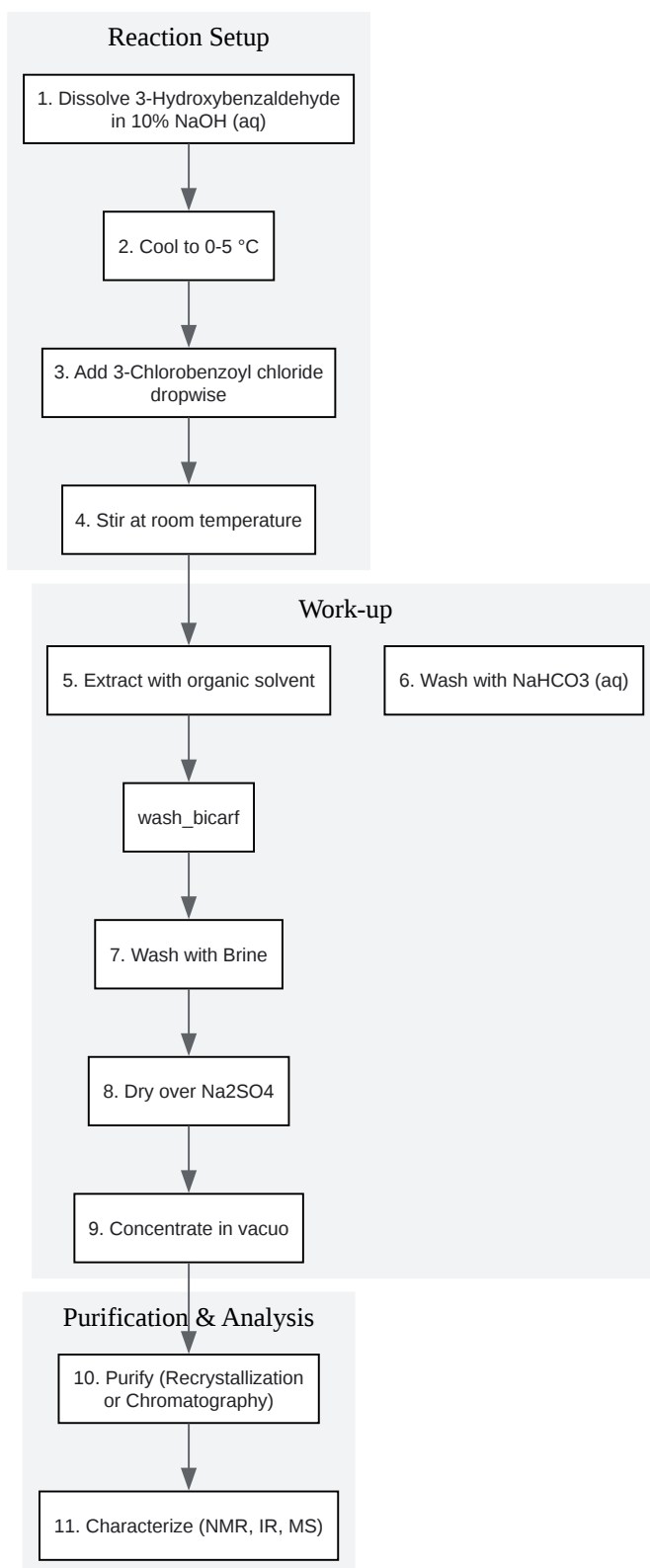
Synthesis Pathway Diagram



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Caption: Schotten-Baumann esterification of 3-hydroxybenzaldehyde.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for synthesis.

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